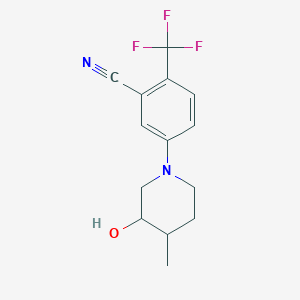![molecular formula C9H15F2N3O B6632340 3-[(2-Ethylpyrazol-3-yl)methylamino]-2,2-difluoropropan-1-ol](/img/structure/B6632340.png)
3-[(2-Ethylpyrazol-3-yl)methylamino]-2,2-difluoropropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Ethylpyrazol-3-yl)methylamino]-2,2-difluoropropan-1-ol is a chemical compound that has shown potential in scientific research applications. This compound is commonly referred to as EDP-788 and is a member of the class of compounds known as pyrazoles. In
Mécanisme D'action
The mechanism of action of EDP-788 is not fully understood. However, it has been suggested that EDP-788 may inhibit the activity of certain enzymes that are involved in cancer cell growth and invasion. It has also been suggested that EDP-788 may inhibit the production of certain inflammatory mediators.
Biochemical and Physiological Effects:
EDP-788 has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, EDP-788 has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the expression of certain genes that are involved in cancer cell growth and invasion. EDP-788 has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using EDP-788 in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. Another advantage is its low toxicity profile and good tolerability in animal studies. However, one limitation of using EDP-788 in lab experiments is its limited availability and high cost. Another limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on EDP-788. One direction is to further investigate its mechanism of action and identify the enzymes and pathways that it targets. Another direction is to study its potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for EDP-788. Finally, further studies could investigate the potential of EDP-788 in combination with other therapies for cancer and inflammatory diseases.
Conclusion:
In conclusion, EDP-788 is a chemical compound with potential in scientific research applications, particularly in the field of cancer research. Its mechanism of action is not fully understood, but it has been found to have anti-cancer and anti-inflammatory properties. EDP-788 has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of EDP-788 involves a series of steps that include the reaction of 2-ethylpyrazole with formaldehyde and subsequent reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with 2,2-difluoro-1,3-propanediol. The overall yield of this synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
EDP-788 has shown potential in scientific research applications, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. EDP-788 has also been shown to inhibit the migration and invasion of cancer cells. In addition, EDP-788 has been found to have anti-inflammatory properties and has been studied for its potential in treating inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
3-[(2-ethylpyrazol-3-yl)methylamino]-2,2-difluoropropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N3O/c1-2-14-8(3-4-13-14)5-12-6-9(10,11)7-15/h3-4,12,15H,2,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHZAEWQSUNXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CNCC(CO)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Ethylpyrazol-3-yl)methylamino]-2,2-difluoropropan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Bromo-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632280.png)

![2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide](/img/structure/B6632287.png)
![2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide](/img/structure/B6632292.png)
![3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide](/img/structure/B6632298.png)
![2-chloro-5-[[(2S)-oxolane-2-carbonyl]amino]benzoic acid](/img/structure/B6632302.png)

![2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol](/img/structure/B6632317.png)



![2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide](/img/structure/B6632364.png)